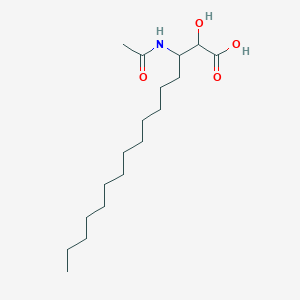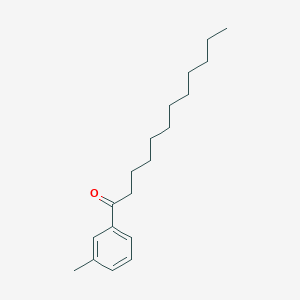
N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide: is a chemical compound characterized by the presence of a chlorophenyl group and a trichlorogermyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide typically involves the reaction of 2-chlorophenylamine with trichlorogermane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{2-Chlorophenylamine} + \text{Trichlorogermane} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- N-(2-Chlorophenyl)propanamide
- N-(3-Chlorophenyl)-3-(4-methoxyphenyl)propanamide
- N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide
Comparison: N-(2-Chlorophenyl)-3-(trichlorogermyl)propanamide is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
114629-77-5 |
|---|---|
Molecular Formula |
C9H9Cl4GeNO |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-trichlorogermylpropanamide |
InChI |
InChI=1S/C9H9Cl4GeNO/c10-7-3-1-2-4-8(7)15-9(16)5-6-14(11,12)13/h1-4H,5-6H2,(H,15,16) |
InChI Key |
KNJSDAATDXOGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC[Ge](Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)


![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
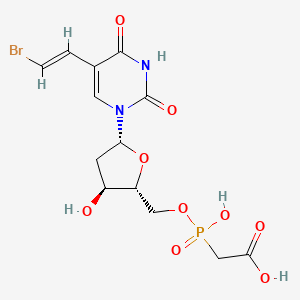
methanone](/img/structure/B14309898.png)
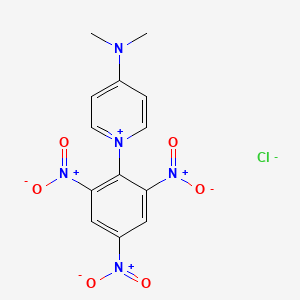

![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
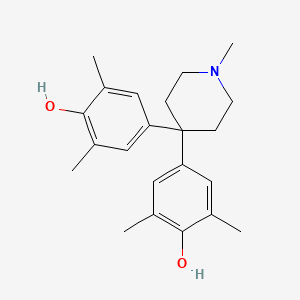
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)

